molecular formula C13H21N B1592180 1-(4-Tert-butylphenyl)propan-1-amine CAS No. 886496-86-2

1-(4-Tert-butylphenyl)propan-1-amine

Cat. No. B1592180
M. Wt: 191.31 g/mol
InChI Key: BMEFZEYKCJPZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as t-butylamphetamine and is a member of the amphetamine family. In

Mechanism Of Action

1-(4-Tert-butylphenyl)propan-1-amine is a member of the amphetamine family and acts as a central nervous system stimulant. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 1-(4-Tert-butylphenyl)propan-1-amine can improve focus, attention, and energy levels.

Biochemical And Physiological Effects

1-(4-Tert-butylphenyl)propan-1-amine has been studied for its biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause appetite suppression and insomnia. These effects are similar to other compounds in the amphetamine family.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Tert-butylphenyl)propan-1-amine in lab experiments is its potential use as a catalyst in organic reactions. It has also been studied for its potential use in the development of new materials and in the field of nanotechnology. However, its stimulant properties can also be a limitation in certain experiments, as it can affect the behavior and physiology of test subjects.

Future Directions

The potential applications of 1-(4-Tert-butylphenyl)propan-1-amine in various fields make it an interesting compound for future research. Some possible future directions include studying its use as a pharmaceutical intermediate in the synthesis of other compounds, exploring its potential as a catalyst in organic reactions, and investigating its use in the development of new materials and in the field of nanotechnology. Additionally, further research can be conducted to better understand its mechanism of action and potential side effects.

Scientific Research Applications

1-(4-Tert-butylphenyl)propan-1-amine has potential applications in various scientific fields. It has been studied for its use as a pharmaceutical intermediate in the synthesis of other compounds. It has also been researched for its potential use as a catalyst in organic reactions. Additionally, this compound has been studied for its potential use in the development of new materials and in the field of nanotechnology.

properties

IUPAC Name

1-(4-tert-butylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEFZEYKCJPZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599098
Record name 1-(4-tert-Butylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)propan-1-amine

CAS RN

886496-86-2
Record name 1-(4-tert-Butylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886496-86-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butylphenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butylphenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butylphenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butylphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.